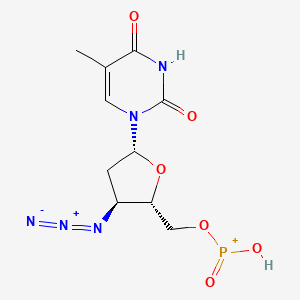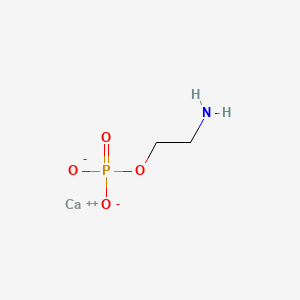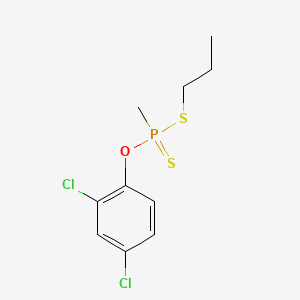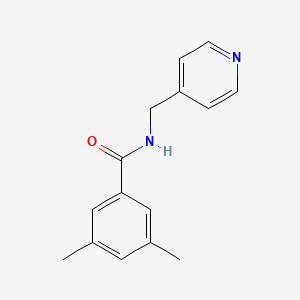
Picobenzide
Overview
Description
Picobenzide is a synthetic compound of therapeutic interest due to its neuroleptic, anti-inflammatory, and spasmolytic properties. It is structurally related to phenothiazines and is largely metabolized into its N-oxide form, with partial elimination in urine in an unaltered state .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the reaction of 3,5-dimethylbenzoic acid with 4-picolylamine under specific conditions to form the desired amide bond .
Industrial Production Methods
Industrial production of picobenzide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and purification to obtain the final product suitable for therapeutic use .
Chemical Reactions Analysis
Types of Reactions
Picobenzide undergoes several types of chemical reactions, including:
Oxidation: The primary metabolic pathway involves the oxidation of this compound to its N-oxide derivative.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride and alkyl halides are often employed.
Major Products
The major product formed from the oxidation of this compound is its N-oxide derivative, which retains some of the therapeutic properties of the parent compound .
Scientific Research Applications
Picobenzide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study amide bond formation and oxidation reactions.
Biology: Investigated for its neuroleptic and anti-inflammatory effects in various biological systems.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders and inflammation.
Mechanism of Action
Picobenzide exerts its effects primarily through its interaction with central nervous system receptors. It acts as a neuroleptic agent by blocking dopamine receptors, which helps in managing symptoms of neurological disorders. The compound’s anti-inflammatory and spasmolytic actions are attributed to its ability to modulate inflammatory pathways and smooth muscle activity .
Comparison with Similar Compounds
Similar Compounds
Phenothiazines: Structurally related and share similar neuroleptic properties.
Benzamides: Compounds like sulpiride and amisulpride have comparable therapeutic effects.
Uniqueness
Picobenzide is unique due to its specific metabolic pathway, primarily forming the N-oxide derivative, which contributes to its distinct pharmacokinetic profile. Its combination of neuroleptic, anti-inflammatory, and spasmolytic properties also sets it apart from other similar compounds .
Properties
CAS No. |
51832-87-2 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3,5-dimethyl-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C15H16N2O/c1-11-7-12(2)9-14(8-11)15(18)17-10-13-3-5-16-6-4-13/h3-9H,10H2,1-2H3,(H,17,18) |
InChI Key |
JROSDBYIFZWPBP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=CC=NC=C2)C |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC2=CC=NC=C2)C |
Appearance |
Solid powder |
| 51832-87-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
dosetil M 14012-4 M-14012 M-14012-4 N-(4-picolyl)-3,5-dimethylbenzamide picobenzide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


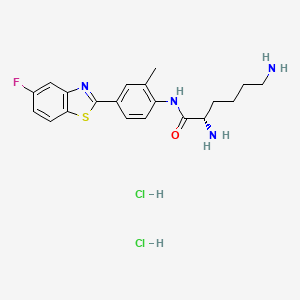
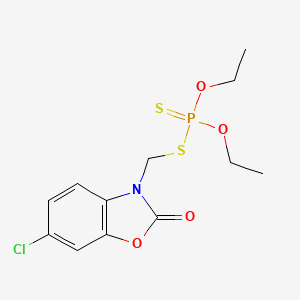
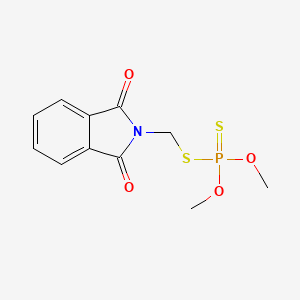
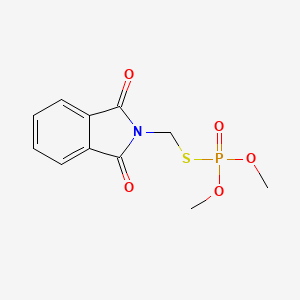
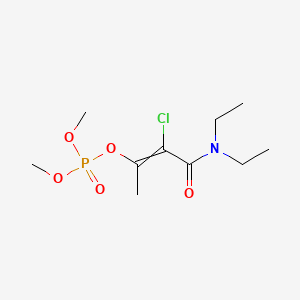
![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1677710.png)

